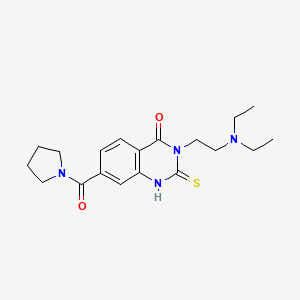
3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C19H26N4O2S and its molecular weight is 374.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 337.5 g/mol
- IUPAC Name : this compound
The structure of this compound features a quinazoline core with various substituents that contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of quinazoline exhibit significant anticancer activity. Specifically, the compound under review has shown potential in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that it effectively reduced the viability of human cancer cells by inducing apoptosis through mitochondrial pathways, suggesting a promising role as an anticancer agent .
The proposed mechanism involves:
- Inhibition of HIF Pathway : The compound has been shown to inhibit hypoxia-inducible factor (HIF) signaling pathways, which are often upregulated in cancerous tissues. This inhibition can lead to reduced tumor growth and metastasis under hypoxic conditions .
- Cell Cycle Arrest : The compound induces G1 phase arrest in the cell cycle, preventing cancer cells from proliferating further .
Neuroprotective Effects
Beyond its anticancer properties, the compound exhibits neuroprotective effects. It has been reported to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested against several cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 25 µM across different cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HT-29 | 25 | HIF pathway inhibition |
Study 2: Neuroprotective Activity
A study assessing the neuroprotective effects of the compound involved administering it to rat models subjected to oxidative stress. Results showed a significant reduction in neuronal death compared to control groups, indicating its potential utility in neuroprotection.
Propiedades
IUPAC Name |
3-[2-(diethylamino)ethyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-3-21(4-2)11-12-23-18(25)15-8-7-14(13-16(15)20-19(23)26)17(24)22-9-5-6-10-22/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKYWIPFTIAKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














